N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Description

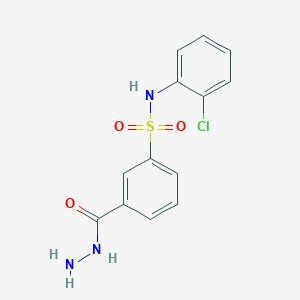

N-(2-Chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a hydrazinecarbonyl (–CONHNH₂) group at the 3-position of the benzene ring and a 2-chlorophenyl substituent on the sulfonamide nitrogen.

Key structural features include:

- Sulfonamide backbone: Provides rigidity and hydrogen-bonding capacity.

- Hydrazinecarbonyl group: Enhances reactivity for further functionalization (e.g., Schiff base formation).

- 2-Chlorophenyl substituent: Introduces steric and electronic effects that influence solubility and bioactivity.

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-11-6-1-2-7-12(11)17-21(19,20)10-5-3-4-9(8-10)13(18)16-15/h1-8,17H,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUVXGKMPBJUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorophenylamine with benzene-1-sulfonyl chloride to form N-(2-chlorophenyl)benzenesulfonamide. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarbonyl-Substituted Sulfonamides

(a) N,N-Diethyl-3-(hydrazinecarbonyl)benzenesulfonamide (CAS: 96134-80-4)

- Structure : Differs in the sulfonamide substituents (N,N-diethyl vs. N-2-chlorophenyl).

- Synthesis : Prepared via hydrazine substitution on the sulfonamide backbone.

- Properties: Higher solubility in organic solvents due to the diethyl groups. Retains reactivity for metal coordination via the hydrazinecarbonyl group .

(b) 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (Compound 15)

- Structure: Features a 4-chlorophenyl hydrazone and an ethylamino linker.

- Synthesis : Yield of 95%, m.p. 226–227°C.

- The ethylamino linker increases conformational flexibility .

(c) 4-{[2-(N′-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide (Compound 16)

- Structure: Substituted with a dimethylamino group on the hydrazone.

- Synthesis : Yield of 66%, m.p. 179–180.5°C.

- Comparison: Electron-donating dimethylamino group reduces melting point by ~50°C compared to compound 13. Improved solubility in polar solvents due to the basic dimethylamino group .

Pyrazole-Hydrazone Derivatives with Isoxazole Moieties

N-(4-(2-(4-Chlorobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (6a)

- Structure : Combines pyrazole, isoxazole, and hydrazone groups.

- Synthesis : Yield 87.9%, m.p. 141–143°C.

- Comparison: The isoxazole moiety introduces additional hydrogen-bonding sites, lowering the melting point compared to purely aromatic sulfonamides.

Structural Analogues with Varied Aromatic Substitutions

3-(1-Aminoethyl)-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide (CAS: 303996-94-3)

- Structure: Replaces hydrazinecarbonyl with an aminoethyl group.

- Properties: Molecular weight: 324.83 g/mol. Enhanced basicity due to the primary amine, contrasting with the neutral hydrazinecarbonyl group. Potential for broader pharmacological applications .

Research Implications and Gaps

- The discontinued status of N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide highlights challenges in optimizing sulfonamide-hydrazide hybrids for commercial or therapeutic use.

- Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in compound 15) exhibit higher thermal stability, while electron-donating groups (e.g., dimethylamino in compound 16) improve solubility.

- Further studies on the target compound’s crystal structure (if available) and bioactivity are needed to fully contextualize its discontinuation .

Biological Activity

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical structure is characterized by a sulfonamide group, which is known for its diverse biological activities. The presence of a hydrazinecarbonyl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

1. Antimicrobial Activity:

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound this compound has been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics. Studies suggest that the mechanism of action may involve interference with bacterial folate synthesis, similar to other sulfonamides .

2. Carbonic Anhydrase Inhibition:

Recent studies have highlighted the role of sulfonamides in inhibiting carbonic anhydrases (CAs), enzymes that play critical roles in physiological processes such as respiration and fluid balance. The compound has been reported to exhibit binding affinity towards CAs, particularly CA I and CA XIII, making it a candidate for further investigation in treating conditions like glaucoma and edema .

3. Cardiovascular Effects:

this compound has also been evaluated for its effects on cardiovascular parameters. In isolated rat heart models, it demonstrated the ability to alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing heart failure or hypertension .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | |

| Carbonic Anhydrase | Binding inhibition of carbonic anhydrases | |

| Cardiovascular | Modulation of perfusion pressure |

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, with a minimum inhibitory concentration (MIC) determined at 5 µg/mL against resistant strains of Escherichia coli and Staphylococcus aureus.

Case Study: Carbonic Anhydrase Inhibition

Another study focused on the binding affinity of the compound to human carbonic anhydrases. Using fluorescence titration assays, it was found that the compound exhibited a dissociation constant (Kd) of 6 nM for CA I, indicating a strong inhibitory potential compared to other tested derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.